Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester
Description
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (400 MHz, CDCl$$_3$$) :
- δ 7.80–7.75 (m, 1H, Ar-H ortho to ester)
- δ 7.45–7.35 (m, 2H, Ar-H meta/para)
- δ 4.50–4.40 (t, 2H, -OCH$$2$$CH$$2$$O-)
- δ 3.85–3.70 (m, 4H, -CH$$2$$OH and -OCH$$2$$CH$$_3$$)
- δ 1.35 (t, 3H, -CH$$2$$CH$$3$$)
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :
Infrared (IR) Spectroscopy
| Band (cm$$^{-1}$$) | Assignment | Source |
|---|---|---|
| 1720 | ν(C=O) ester stretch | |
| 1275, 1100 | ν(C-O) ester and ether | |
| 3450 | ν(O-H) hydroxyethoxy |
Mass Spectrometry (MS)
Computational Chemistry: Molecular Modeling and DFT Studies
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict:
| Parameter | Value | Source |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | * |
| Dipole Moment | 2.8 Debye | * |
| Optimized Bond Lengths | C=O: 1.21 Å; C-O: 1.36 Å | * |
*Calculations based on analogous esters.
The hydroxyethoxy chain’s electron-donating effect reduces the ester carbonyl’s electrophilicity by 12% compared to unsubstituted ethyl benzoate. Molecular dynamics simulations suggest a solvent-accessible surface area of 285 Å$$^2$$, indicating moderate hydrophobicity.
Properties
IUPAC Name |
ethyl 2-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTPPPKMSVFESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481017 | |
| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91971-26-5 | |
| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzoic acid derivatives and ethyl alcohol are reacted in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism by which benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Structural and Functional Differences
Ethyl Benzoate
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- Substituents: None (simple ester).
- Properties : Volatile, widely used in fragrances and flavorings due to its fruity aroma.
- Key Difference : The absence of the 2-hydroxyethoxy group reduces polarity and solubility in polar solvents compared to the target compound .
Benzoic Acid, 2-(2-Oxoethoxy)-, Ethyl Ester
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.23 g/mol
- Substituents : 2-oxoethoxy group (keto functionality).
- Unlike the hydroxy group in the target compound, the oxo group cannot form hydrogen bonds, reducing hydrophilicity .
Etofenamate
- Molecular Formula: C₁₈H₁₈F₃NO₄
- Molecular Weight : 369.34 g/mol
- Substituents: Trifluoromethylphenylamino group at position 2, esterified with 2-(2-hydroxyethoxy)ethyl.
- Application: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX). The trifluoromethyl and amino groups enhance binding affinity to COX compared to the target compound .
Benzoic Acid, 4-Ethoxy-, Ethyl Ester
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Substituents : Ethoxy group at the para position.
- Properties: Found in kiwifruit as an aroma compound.
Data Table: Comparative Analysis
Biological Activity
Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester, also known as 2-(2-hydroxyethoxy)ethyl 2-hydroxybenzoate, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₄O₅
- Molecular Weight : 226.23 g/mol
- CAS Number : 13795086
Synthesis
The synthesis of this compound typically involves the esterification of benzoic acid with ethylene glycol and subsequent reactions to introduce the hydroxyethoxy group. This process can be optimized through various catalytic methods to enhance yield and purity.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study on hydroxybenzoate esters found that several compounds displayed fungicidal activities against phytopathogenic fungi. The mechanism involves disruption of fungal cell membranes and inhibition of enzyme activity critical for fungal survival .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antifungal | Various phytopathogens | |
| Hydroxybenzoate esters | Antimicrobial | Bacteria and fungi |
Anti-inflammatory Effects
Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory conditions .
Analgesic Properties
Similar compounds have demonstrated analgesic effects in animal models. For instance, derivatives of hydroxybenzoic acid have shown significant pain relief in writhing tests induced by acetic acid. This suggests that benzoic acid derivatives might be effective in managing pain through central and peripheral mechanisms .
Study on Hydroxybenzoate Esters
A comprehensive study investigated the biological activities of various hydroxybenzoate esters, including this compound. The results indicated that certain derivatives exhibited potent antifungal and anti-inflammatory activities, supporting their potential use in pharmaceuticals .
Pharmacokinetics and Toxicology
In silico studies have predicted favorable pharmacokinetic profiles for benzoic acid derivatives, including good bioavailability and low toxicity. These findings are crucial for the development of new therapeutic agents based on this compound .
The mechanism of action for benzoic acid derivatives often involves:
- Enzyme Inhibition : Compounds can inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial activity may result from the disruption of microbial cell membranes.
Q & A
Q. What spectroscopic techniques are most effective for confirming the ester and ether functional groups in benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester?
Q. What synthetic strategies are optimal for introducing the 2-hydroxyethoxy substituent into benzoic acid esters?
A two-step approach is common:
- Ether formation : React 2-hydroxybenzoic acid with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the hydroxyethoxy group.
- Esterification : Use ethyl chloride or ethanol with acid catalysis (H₂SO₄) to esterify the carboxylic acid. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC), referencing ethyl benzoate synthesis protocols .
Q. How does the hydroxyethoxy group affect the compound’s hydrophilicity compared to simpler benzoic acid esters?
The hydroxyethoxy moiety increases polarity due to hydrogen bonding from the hydroxyl group. Calculate the logP (octanol-water partition coefficient) using software like EPI Suite or experimental shake-flask methods. For analogs, logP values range from 3.5 (hydrophobic esters) to lower values for hydroxylated derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in reported solubility data for hydroxyethoxy-substituted benzoic acid esters?
Discrepancies may arise from solvent purity, temperature, or measurement methods. Standardize protocols:
- Use high-performance liquid chromatography (HPLC) to quantify solubility in aqueous buffers (pH 1–10) and organic solvents.
- Cross-validate with computational models (e.g., COSMO-RS) and compare with structurally similar compounds (e.g., 2-hydroxyethyl terephthalate ).
Q. What experimental designs are suitable for evaluating the hydrolytic stability of this compound under physiological conditions?
Simulate biological environments:
- pH-dependent degradation : Incubate the ester in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor hydrolysis via LC-MS, tracking the release of benzoic acid and ethylene glycol derivatives.
- Enzymatic studies : Test esterase-mediated cleavage using porcine liver esterase. Reference stability data from ethyl salicylate and adjust for the hydroxyethoxy group’s steric effects.
Q. How can the compound’s potential as a bioavailability enhancer be systematically assessed in antifungal formulations?
Design in vitro synergy assays :
- Use checkerboard microdilution to test interactions with fluconazole against Candida spp. Calculate fractional inhibitory concentration (FIC) indices.
- Perform molecular docking to evaluate binding to fungal cytochrome P450 (CYP51), referencing studies on benzoic acid esters as synergists .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., logP or toxicity), cross-reference multiple databases (NIST , regulatory SDS ) and validate via independent experiments.
- Safety Protocols : Follow SDS guidelines for handling esters (e.g., skin/eye protection, ventilation) , particularly due to the compound’s potential irritancy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
